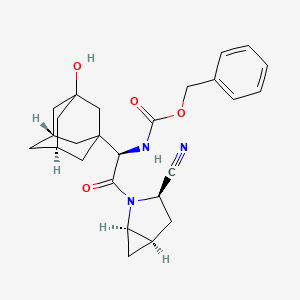
Saxagliptin N-Carboxybenzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Saxagliptin works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels, thereby improving glycemic control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of saxagliptin often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process involves multiple steps, including the preparation of intermediates, coupling reactions, and final purification .
Análisis De Reacciones Químicas
Types of Reactions
Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of saxagliptin, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Aplicaciones Científicas De Investigación
Saxagliptin N-Carboxybenzyl has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Saxagliptin N-Carboxybenzyl exerts its effects by inhibiting the DPP-4 enzyme, which prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition results in increased levels of these hormones, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with similar glycemic control properties.
Vildagliptin: Also a DPP-4 inhibitor, but with different pharmacokinetic properties.
Linagliptin: Known for its high selectivity for DPP-4 and minimal renal excretion.
Uniqueness
Saxagliptin N-Carboxybenzyl is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and interaction with the DPP-4 enzyme. Its derivatives are also studied for their potential enhanced efficacy and reduced side effects compared to other DPP-4 inhibitors .
Propiedades
Fórmula molecular |
C26H31N3O4 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
benzyl N-[(1R)-2-[(1R,3R,5R)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17-,18+,19-,20+,21+,22-,25?,26?/m0/s1 |
Clave InChI |
DSLXQSYLYSTVKT-JRDSUQPKSA-N |
SMILES isomérico |
C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
SMILES canónico |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


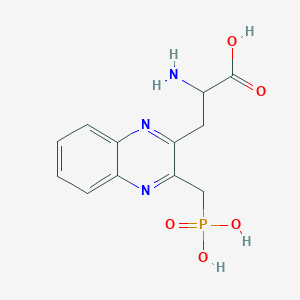

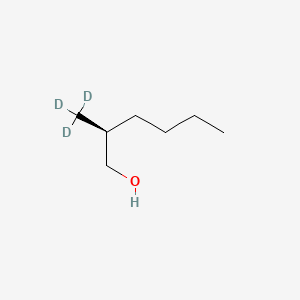
![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
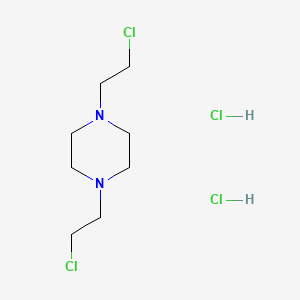


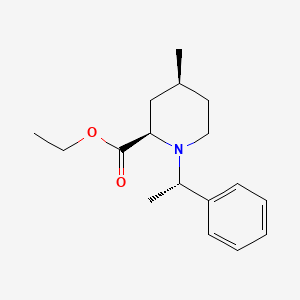

![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
